Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted phenyl propanoates.
Reduction: Formation of 3-[2-bromo-4-(trifluoromethyl)phenyl]propanol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can also undergo hydrolysis to release the active acid form, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-fluorobenzoate
- Ethyl 3-bromo-2-fluoro-4-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate is unique due to the presence of both bromo and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H12BrF3O2 |
---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
IBVBYHGZNPYUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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